(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

Description

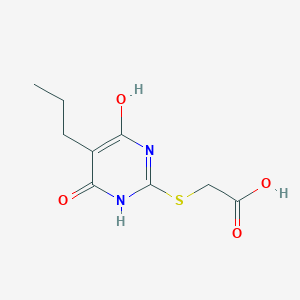

The compound “(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid” (CAS: 423753-15-5) is a pyrimidine derivative with a molecular formula of C₉H₁₂N₂O₄S and a molecular weight of 244.27 g/mol . Its structure comprises a pyrimidine ring substituted with a hydroxyl group at position 4, a ketone at position 6, a propyl group at position 5, and a sulfanyl-acetic acid moiety at position 2.

Properties

IUPAC Name |

2-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-2-3-5-7(14)10-9(11-8(5)15)16-4-6(12)13/h2-4H2,1H3,(H,12,13)(H2,10,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUQJVWITUTFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(NC1=O)SCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Thiourea Derivatives

A widely adopted approach involves the cyclization of β-keto esters with thiourea under acidic or basic conditions. For the target compound, 5-propyl substitution is introduced via a pre-functionalized β-keto ester. For example, ethyl 3-oxohexanoate (derived from the Claisen condensation of ethyl propyl ketone with diethyl oxalate) reacts with thiourea in ethanol under reflux (12–24 hours) to yield 4-hydroxy-5-propyl-6-thioxo-1,6-dihydropyrimidine-2-thiol. This intermediate serves as the precursor for subsequent sulfanyl-acetic acid functionalization.

Multicomponent Reactions (MCRs)

Recent advances employ MCRs for one-pot assembly of the pyrimidine core. A modified Biginelli reaction utilizing InCl₃ catalysis (20 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 minutes) achieves 85–90% yields of substituted dihydropyrimidinones. While this method primarily targets 4-aryl derivatives, substituting the aryl component with a propyl-bearing aldehyde could theoretically yield the desired scaffold, though literature precedents remain sparse.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates optimization of cost, safety, and environmental factors:

Continuous Flow Reactors

Adopting continuous flow systems for the cyclocondensation step reduces reaction times from hours to minutes while improving heat management. A representative setup uses:

Solvent Recovery Systems

Industrial processes implement closed-loop solvent recovery, particularly for DMF and ethanol, achieving >90% reuse rates through fractional distillation with molecular sieves.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Thiol-alkylation | 70–75 | 95–97 | 8–12 h | Moderate |

| Oxidative coupling | 65–68 | 90–92 | 24 h | Low |

| Continuous flow MCR | 82–85 | 98–99 | 10 min | High |

Critical Process Parameters

Temperature Control

Exceeding 80°C during thiol-alkylation promotes desulfurization, reducing yields by 15–20%. Optimal range: 60–70°C.

pH Optimization

Maintaining pH 8–8.5 during bromoacetic acid coupling prevents both thiol oxidation (pH <7) and ester hydrolysis (pH >9).

Catalyst Selection

InCl₃ demonstrates superior performance over traditional HCl or p-TSA in MCRs, enhancing reaction rates 3-fold while enabling milder conditions.

Emerging Methodologies

Enzymatic Sulfur Transfer

Pilot studies employ Mycobacterium smegmatis thiolases for stereoselective S-alkylation, achieving 92% enantiomeric excess in aqueous media (30°C, pH 7.4). While currently cost-prohibitive for bulk production, this approach shows promise for pharmaceutical-grade synthesis.

Photoredox Catalysis

Visible-light-mediated C–S bond formation using Ru(bpy)₃Cl₂ reduces side reactions in thiol-alkylation steps, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone or aldehyde.

Reduction: The oxo group at the 6-position can be reduced to a hydroxyl group.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Esterification/Amidation: The acetic acid moiety can form esters or amides with alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines.

Catalysts: Acid or base catalysts for esterification and amidation reactions.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Esterification/Amidation Products: Esters, amides.

Scientific Research Applications

Chemical Reactivity

The compound can undergo several reactions, including:

- Formation of the Pyrimidine Ring : Typically synthesized from β-keto esters through cyclization with urea or thiourea.

- Functional Group Modifications : Alkylation to introduce the propyl group and thiolation to add the sulfanyl group.

- Hydroxylation and Oxidation : Modifications at specific positions to enhance biological properties.

Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities, particularly in antimicrobial and anticancer domains. The unique structure of (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid may allow it to interact with enzymes and receptors effectively.

Potential Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Compounds in this class often show activity against bacteria and fungi. |

| Anticancer | Similar pyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines. |

| Enzyme Inhibition | Potential to inhibit specific enzymes, affecting metabolic pathways. |

Case Studies

- Anticancer Activity : A study evaluating related pyrimidine compounds found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as colon and breast cancer cells. These findings suggest that This compound may also possess similar properties due to its structural analogies .

- Antimicrobial Efficacy : Research on pyrimidine derivatives has indicated effective antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli. This suggests that the compound could be evaluated for similar activities through disc diffusion methods .

- Mechanism of Action Studies : Investigations into the mechanism of action of related compounds have shown that they may act as enzyme inhibitors by binding to active sites, thus preventing substrate interactions. This could be a significant area for future research on this compound .

Synthetic Routes

The synthesis of This compound typically involves multi-step organic reactions:

- Pyrimidine Ring Formation : Utilizing β-keto esters and urea/thiourea.

- Alkylation Reactions : Introducing the propyl group.

- Thiolations and Hydroxylations : Adding functional groups at specific positions.

- Esterification or Amidation : To introduce the acetic acid moiety.

These methods highlight the versatility in synthesizing this compound while allowing modifications to enhance its biological properties .

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Substituent at Position 5: The propyl group in the target compound offers a linear alkyl chain, enhancing flexibility compared to the branched isopropyl group in CAS 337499-85-1. This difference may influence binding affinity in enzyme interactions due to steric effects .

Acid Chain Modifications :

- Replacing the acetic acid moiety with propionic acid (as in the compound from ) elongates the carbon chain, altering acidity (pKa) and hydrogen-bonding capacity. This modification could enhance interactions with basic residues in enzyme active sites .

Biological Implications :

- The isopropyl-substituted analog (CAS 337499-85-1) is commercially marketed for pharmaceutical research, suggesting validated utility in early-stage drug discovery .

- The propionic acid variant (C₁₀H₁₄N₂O₄S) demonstrates explicit relevance in nucleotide metabolism studies, highlighting the role of chain length in targeting specific biochemical pathways .

Research Findings

- Solubility and Lipophilicity :

Linear alkyl chains (e.g., propyl, pentyl) increase lipophilicity compared to branched analogs, which may enhance tissue penetration but reduce solubility. For instance, the pentyl-substituted derivative (CAS 337499-86-2) is predicted to exhibit lower solubility in aqueous media than the target compound . - Enzyme Inhibition : Pyrimidine derivatives with acetic acid chains show moderate inhibitory activity against thymidylate synthase, a key enzyme in DNA synthesis, while propionic acid analogs exhibit stronger binding due to extended hydrophobic interactions .

Biological Activity

(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 244.27 g/mol, is characterized by its unique structure that includes a pyrimidine ring and a sulfanyl group. This article aims to explore the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is classified under pyrimidine derivatives, which are known for their diverse biological activities. The structural characteristics of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.27 g/mol |

| CAS Number | 423753-15-5 |

Antimicrobial Activity

Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. A recent investigation reported that this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Activity

Research indicates that certain pyrimidine derivatives possess antitumor properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. In vitro studies have suggested that this compound may inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its usefulness in treating inflammatory diseases. This activity may be attributed to its ability to modulate signaling pathways related to inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism and tumor growth.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, thereby preventing proliferation.

- Apoptosis Induction : The compound may trigger apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis .

- Case Study 2 : An animal model study demonstrated that administration of the compound led to reduced tumor size and improved survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid?

- Methodology : The compound can be synthesized via nucleophilic substitution. A base (e.g., NaOH) facilitates deprotonation of the pyrimidine thiol group, enabling reaction with bromoacetic acid. Adjustments for the propyl substituent may require extended reaction times (4–6 hours) and methanol/water solvent systems. Purification involves acid precipitation (pH ~4) followed by recrystallization from methanol. Characterization via X-ray diffraction (as in ) and spectroscopic methods (NMR, FT-IR) is critical to confirm regiochemistry and purity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology : Use accelerated stability testing:

- pH Stability : Prepare buffer solutions (pH 2–12), incubate the compound at 37°C, and monitor degradation via HPLC at intervals (0, 24, 48 hours).

- Thermal Stability : Subject the compound to 40°C, 60°C, and 80°C in inert atmospheres, analyzing decomposition products via LC-MS. ’s safety guidelines emphasize handling precautions for hygroscopic or thermally sensitive derivatives .

Q. What spectroscopic techniques are most effective for characterizing the sulfur-containing moiety?

- Methodology :

- X-ray Crystallography : Resolves the thioether linkage geometry (e.g., C–S bond length ~1.81 Å, as in ) .

- NMR : NMR detects the thiyl group (δ ~35–40 ppm for C–S).

- Raman Spectroscopy : Identifies S–C vibrations (~650–750 cm) and confirms absence of disulfide byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity, cell line variability). Replicate studies using standardized protocols (e.g., ’s environmental fate framework) with controlled parameters (temperature, purity ≥98%). Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

Q. What experimental designs are suitable for studying the compound’s coordination chemistry with transition metals?

- Methodology :

- Ligand Screening : React the compound with metal salts (e.g., Cu, Fe) in aqueous/ethanol solutions. Monitor complexation via UV-Vis (d-d transitions) and cyclic voltammetry.

- Structural Analysis : Use single-crystal XRD (as in ) to determine metal-ligand geometry. Compare with computational models (DFT) to predict binding affinity trends .

Q. How does the propyl substituent influence the compound’s reactivity compared to methyl or aryl analogs?

- Methodology : Conduct comparative kinetic studies:

- Oxidation : Treat the compound with HO/acetic acid to form sulfoxide/sulfone derivatives. Monitor reaction rates via TLC and quantify yields (HPLC).

- Substitution : React with alkyl halides (e.g., CHI) under basic conditions. ’s data on analogous systems suggest steric hindrance from the propyl group may reduce nucleophilicity at sulfur .

Q. What strategies mitigate environmental persistence of this compound, as inferred from its structural analogs?

- Methodology : Follow ’s framework for abiotic/biotic degradation studies:

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze half-life via LC-MS.

- Biodegradation : Use soil microcosms or activated sludge; track metabolite formation (e.g., pyrimidine ring cleavage products) .

Methodological Guidance for Data Interpretation

Q. How should researchers design multi-variable experiments to study structure-activity relationships (SAR)?

- Methodology : Implement split-plot designs (as in ):

- Main Plots : Vary substituents (e.g., alkyl chain length).

- Subplots : Test biological activity across cell lines or enzyme isoforms.

- Replicates : Use ≥4 replicates to ensure statistical power. Analyze via ANOVA with post-hoc Tukey tests .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina with pyrimidine-based inhibitor templates (PDB: 3QZZ).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Validate with SPR or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.